3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate
Overview
Description
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate is a useful research compound. Its molecular formula is C18H20FNO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate is a compound with potential pharmaceutical applications. Its unique structure combines a thiazine moiety with a furoate ester, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H19NO5S
- Molecular Weight : 313.37 g/mol
- Melting Point : 176-178 °C
- Density : 1.334 g/cm³ (predicted)
- pKa : 3.62 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The thiazine ring may contribute to electron donation, reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. This inhibition can lead to increased bioavailability of co-administered drugs and potentially enhance their therapeutic effects.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Free Radical Scavenging : The presence of the dioxo group enhances the compound's ability to neutralize free radicals.
- Enzyme Modulation : By inhibiting key metabolic enzymes, it alters drug metabolism and enhances the efficacy of other therapeutic agents.
- Cell Signaling Pathways : It may influence various signaling pathways related to inflammation and apoptosis, leading to potential therapeutic benefits in chronic diseases.
Properties
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c19-15-5-2-1-4-14(15)16(20-8-12-26(22,23)13-9-20)7-11-25-18(21)17-6-3-10-24-17/h1-6,10,16H,7-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVRZAHNJAPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCOC(=O)C2=CC=CO2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140246 | |
Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900015-67-0 | |
Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900015-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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